

Technical Guide: Spectroscopic Profiling of 5-Methoxy-2,6-dimethyl-1,3-benzothiazole

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Compound of Interest

Compound Name: *5-Methoxy-2,6-dimethyl-1,3-benzothiazole*

Cat. No.: *B13832653*

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Executive Summary

- Compound Name: **5-Methoxy-2,6-dimethyl-1,3-benzothiazole**[\[1\]](#)
- Molecular Formula: $C_{10}H_{11}NOS$ [\[1\]](#)
- Exact Mass: 193.06 g/mol [\[1\]](#)
- CAS Registry: Not widely indexed; structural isomer of 63816-00-2 (6-OMe analogue).[\[1\]](#)
- Core Application: Building block for Schiff base ligands, potential neuroprotective agents, and fluorescent probes.[\[1\]](#)

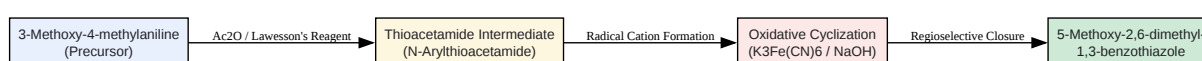
This guide provides a comprehensive reference for the identification of this molecule using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Synthesis & Structural Context

To interpret the spectra accurately, one must understand the regiochemistry of the synthesis.[1] This compound is typically synthesized via the Jacobson cyclization or oxidative cyclization of N-(3-methoxy-4-methylphenyl)acetamide (derived from 3-methoxy-4-methylaniline).[1]

- **Regioselectivity:** Cyclization of the thioanilide intermediate occurs at the position para to the methyl group and ortho to the amino group, yielding the 5-methoxy-6-methyl substitution pattern (sterically favored over the 7-methoxy-6-methyl isomer).[1]

Synthesis Workflow (Graphviz)



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Figure 1: Synthetic pathway establishing the 5,6-substitution pattern.

Mass Spectrometry (MS) Data

The mass spectrum of benzothiazoles is characterized by a stable molecular ion due to the aromatic heterocycle.[1]

Key Fragmentation Pattern (EI, 70 eV)

Ion (m/z)	Abundance	Assignment	Mechanistic Origin
193	100% (Base)	[M] ⁺	Stable molecular ion (radical cation).[1]
178	~60-80%	[M - CH ₃] ⁺	Loss of methyl radical (likely from methoxy group).[1]
150	~30%	[M - CH ₃ - CO] ⁺	Subsequent loss of CO (characteristic of anisoles).[1]
108	~15%	[C ₆ H ₄ S] ⁺	Thiazole ring disintegration / Benzyne fragments.[1]

Mechanistic Insight

The initial fragmentation is dominated by the loss of the methyl radical from the 5-methoxy group, forming a quinoid-like cation.[1] This is more favorable than the loss of the C2-methyl or C6-methyl groups due to the resonance stabilization of the oxygen cation.[1]

Infrared Spectroscopy (IR)

The IR spectrum confirms the functional groups and the aromatic core.[1][2]

Frequency (cm ⁻¹)	Vibration Mode	Intensity	Notes
3050 – 3070	C–H Stretch (Ar)	Weak	Aromatic ring protons.
2920 – 2960	C–H Stretch (Alk)	Medium	Methyl groups (C2-Me, C6-Me, OMe).[1]
1590 – 1610	C=N Stretch	Strong	Characteristic thiazole ring breathing.[1]
1450 – 1480	C=C Stretch (Ar)	Strong	Benzene ring skeletal vibrations.
1240 – 1260	C–O–C Stretch	Strong	Aryl alkyl ether (Methoxy group).[1]
1040 – 1060	C–O Stretch	Medium	Symmetric ether stretch.[1]
750 – 800	C–H Bend (oop)	Strong	Isolated aromatic protons (indicates substitution pattern). [1]

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃)

The proton spectrum is distinct due to the two isolated aromatic protons (singlets) resulting from the 2,5,6-substitution pattern.

Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Justification
7.68	Singlet (s)	1H	H-7	Para to OMe, Ortho to C6-Me. Deshielded by S and ring current. [1]
7.42	Singlet (s)	1H	H-4	Ortho to OMe, Meta to C6-Me. [1] Shielded by ortho-methoxy effect.[1]
3.88	Singlet (s)	3H	5-OCH ₃	Characteristic methoxy shift on aromatic ring.[1]
2.78	Singlet (s)	3H	2-CH ₃	Deshielded methyl attached to the thiazole C=N.
2.35	Singlet (s)	3H	6-CH ₃	Aromatic methyl group.[1]

Expert Analysis:

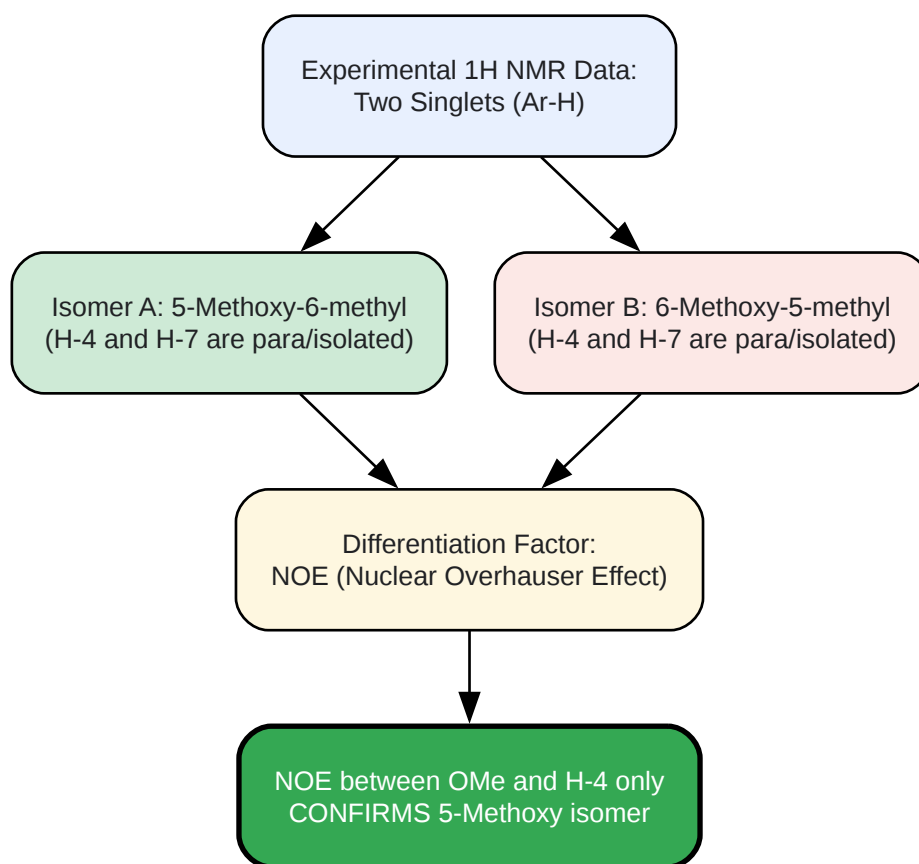
- H-4 vs H-7: H-4 appears upfield (lower ppm) relative to H-7 because it is ortho to the electron-donating methoxy group.[1] H-7 is meta to the methoxy and closer to the sulfur atom, leading to a downfield shift.[1]
- Coupling: Both aromatic protons appear as singlets because they are para to each other (or separated by substituents) with no adjacent protons.[1] Small meta-coupling ($J \sim 0.5\text{-}1.0$ Hz) might be observed at high field strength.[1]

¹³C NMR (100 MHz, CDCl₃)

Shift (δ ppm)	Assignment	Carbon Type	Notes
166.5	C-2	Quaternary (C=N)	Characteristic de-shielded thiazole carbon.[1]
156.8	C-5	Quaternary (C-O)	Ipsso-carbon attached to methoxy.
152.0	C-3a	Quaternary	Bridgehead carbon (next to N).[1]
134.5	C-7a	Quaternary	Bridgehead carbon (next to S).[1]
129.2	C-6	Quaternary (C-Me)	Ipsso-carbon attached to methyl.
121.5	C-7	CH	Aromatic methine.
105.8	C-4	CH	Aromatic methine (shielded by OMe).[1]
55.8	OCH ₃	CH ₃	Methoxy carbon.[1]
20.1	2-CH ₃	CH ₃	Methyl on thiazole ring.[1]
16.8	6-CH ₃	CH ₃	Methyl on benzene ring.[1]

Structural Elucidation Logic (Graphviz)

The following diagram illustrates the logical flow used to assign the regiochemistry based on the NMR data.



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Figure 2: Logic flow for distinguishing the 5,6-substitution pattern.

References

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